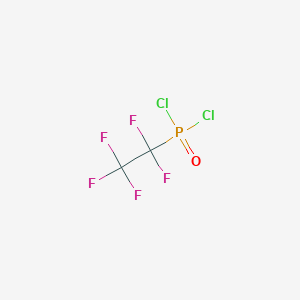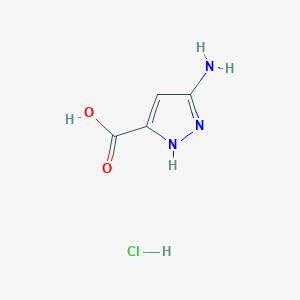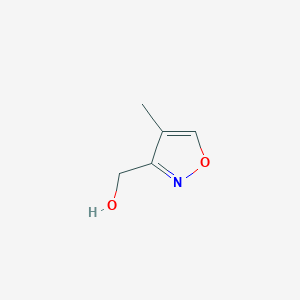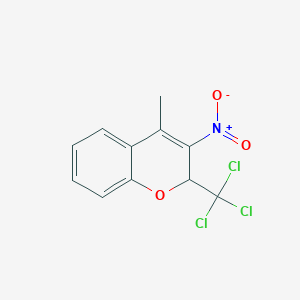
Pentafluoroethylphosphonic acid dichloride
Descripción general
Descripción
Pentafluoroethylphosphonic acid dichloride is a chemical compound with the molecular formula C2Cl2F5OP . It is a derivative of pentafluoroethylphosphonic acid .
Molecular Structure Analysis
The molecular structure of Pentafluoroethylphosphonic acid dichloride consists of two chlorine atoms, two carbon atoms, five fluorine atoms, one oxygen atom, and one phosphorus atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Pentafluoroethylphosphonic acid dichloride has a molecular weight of 236.89 . The physical and chemical properties of this compound would need to be determined experimentally.Aplicaciones Científicas De Investigación
Separation Science and Ion Exchange Resins
Pentafluoroethylphosphonic acid dichloride is a member of the organophosphorus compound family, which plays a significant role in separation science and technology. Its features, including variable oxidation states, multivalence, asymmetry, and metal-binding properties, make it a versatile class of compounds for selective separations. Researchers have developed polymers containing phosphoric, phosphonic, and phosphinic acid functionalities in the side chain. These polymers serve as ion exchange resins and chelating resins, enabling efficient separation processes .
Adsorbents for Gaseous Molecules
Recent studies have explored the possibility of utilizing single-walled pristine and doped carbon nanotubes as adsorbents for 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124), a related compound. Among the candidates, germanium-doped silicon carbide nanotubes (SiCGeNT) showed the most favorable adsorption capability for designing effective HCFC-124 nanosensors. The adsorption process is driven by weak van der Waals forces, making these materials promising for gas sensing applications .
Fluorescent Probes and Nanomaterials
While not directly studied for Pentafluoroethylphosphonic acid dichloride, related organic small molecule fluorescent probes have applications beyond biomedical research. These probes can be used to study nanomaterial properties and surfaces, offering potential in materials science and nanotechnology .
Perfluoroalkylated Molecules in Pharmaceuticals
Although not directly studied for Pentafluoroethylphosphonic acid dichloride, perfluoroalkylated molecules exhibit desirable biological and chemophysical properties. Methods for introducing perfluoroalkyl groups into organic molecules are crucial for drug development and pharmaceutical research .
Polymer Synthesis and Bulk Polymerization
The compound’s dichlorophosphoryl group has been used in polymer synthesis. Modified bulk polymerization of related compounds represents a convenient route to laboratory-scale amounts of poly(dichlorophosphazene) with moderate molecular weights and polydispersity .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-dichlorophosphoryl-1,1,2,2,2-pentafluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F5OP/c3-11(4,10)2(8,9)1(5,6)7 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUQHGLHOKYDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(=O)(Cl)Cl)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F5OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethylphosphonic acid dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)




![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)




